molecular formula C24H23F2N3O3 B2684162 5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one CAS No. 1021222-90-1

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one

Cat. No.: B2684162
CAS No.: 1021222-90-1
M. Wt: 439.463
InChI Key: WWZVJFPXNMEONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridinone derivative featuring a 4-fluorobenzyl ether group at the 5-position and a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety at the 2-position. The methyl group at the 1-position stabilizes the pyridinone ring, while the fluorinated aromatic groups likely enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N3O3/c1-27-15-23(32-16-17-2-4-18(25)5-3-17)22(30)14-21(27)24(31)29-12-10-28(11-13-29)20-8-6-19(26)7-9-20/h2-9,14-15H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZVJFPXNMEONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one, a complex organic compound, is notable for its unique structural features that include a pyridine backbone, piperazine moiety, and fluorinated aromatic groups. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs), which are critical in nucleotide metabolism and adenosine regulation.

Chemical Structure and Properties

The molecular formula of the compound is C23H20F2N2O4C_{23}H_{20}F_{2}N_{2}O_{4}, with a molecular weight of 426.4 g/mol. Its structure is characterized by:

  • Pyridine ring : Provides a basic nitrogen atom that can interact with various biological targets.
  • Piperazine moiety : Enhances binding affinity and pharmacological properties.
  • Fluorinated groups : Improve lipophilicity and metabolic stability.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

This compound effectively inhibits ENTs, leading to altered cellular adenosine levels. This modulation can impact several signaling pathways involved in cancer progression and other diseases related to adenosine dysregulation. The fluorinated structure is believed to enhance the compound's binding affinity compared to non-fluorinated analogs .

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit various pharmacological effects, including anticancer properties. The inhibition of ENTs may contribute to the therapeutic efficacy against tumors by altering the tumor microenvironment and enhancing the effectiveness of other anticancer agents .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the importance of structural modifications in enhancing biological activity. Below is a table summarizing similar compounds:

Compound NameStructure FeaturesBiological Activity
6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-onePyranone with fluorophenylAntiviral, anti-tuberculosis
1-(2-Fluorophenyl)piperazinePiperazine derivativeAntidepressant activity
5-FluoroindoleIndole ring with fluorineAnticancer properties

These compounds underscore how the incorporation of fluorine and other functional groups can enhance pharmacokinetic profiles and therapeutic efficacy.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds for their biological activities:

  • Synthesis and Evaluation : A series of substituted pyridazinones containing piperazine moieties were synthesized and evaluated for monoamine oxidase inhibitory activities. One compound demonstrated significant inhibitory activity with an IC50 value of 0.013 µM, indicating a strong potential for neuropharmacological applications .
  • Antitubercular Activity : Another study designed novel benzamide derivatives that exhibited substantial anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC90 values ranging from 3.73 to 40.32 µM, showcasing the potential for developing new treatments for tuberculosis .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. This includes modulation of enzyme activity related to nucleotide metabolism and receptor interactions that influence cell signaling pathways.

Scientific Research Applications

Structure Overview

The compound features a pyridine ring substituted with a piperazine moiety and fluorinated aromatic groups. Its unique structure contributes to its biological activity, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs).

Molecular Formula

  • Molecular Formula : C22H24F2N4O2
  • Molecular Weight : 408.45 g/mol

Key Functional Groups

  • Pyridine ring : Contributes to the compound's ability to interact with biological targets.
  • Piperazine moiety : Enhances the compound's pharmacological properties.
  • Fluorinated aromatic groups : Increase lipophilicity and binding affinity.

Inhibition of Equilibrative Nucleoside Transporters

5-((4-fluorobenzyl)oxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one has been identified as an effective inhibitor of ENTs. This inhibition can significantly alter cellular levels of adenosine, impacting various signaling pathways involved in cancer progression and other diseases.

Potential Therapeutic Applications

The compound's ability to modulate adenosine levels suggests potential applications in:

  • Cancer Treatment : By inhibiting ENTs, the compound may enhance the efficacy of certain chemotherapeutic agents.
  • Neurological Disorders : Altering adenosine signaling could provide therapeutic avenues for conditions like epilepsy and neurodegenerative diseases.

Case Study 1: Cancer Cell Line Evaluation

In a study evaluating various pyridine derivatives, including this compound, researchers found that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The study utilized MTT assays to assess cell viability across breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cell lines.

Case Study 2: Mechanistic Studies on Adenosine Signaling

Further research focused on the mechanistic pathways influenced by the inhibition of ENTs by this compound. It was observed that treatment with the compound led to increased extracellular adenosine levels, subsequently activating A3 adenosine receptors, which are known to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine Fragments

Piperazine-based compounds are common in medicinal chemistry due to their versatility in binding to biological targets. Below is a structural comparison with key analogues:

Compound Name/Identifier Core Structure Key Substituents Functional Differences Reference
Target Compound Pyridinone 4-Fluorobenzyloxy, 4-(4-fluorophenyl)piperazine-carbonyl Methylpyridinone, dual fluorinated aryl groups
[4-(4-Fluorophenyl)piperazine-1-carboxamide] Piperazine 4-Fluorophenyl, pyrrolidinylcarbonyl phenyl Carboxamide linker (vs. carbonyl in target)
Compound 5 () Pyrazole Trifluoromethylphenyl, arylpiperazine Pyrazole core (vs. pyridinone in target)
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)...} Piperidine-4-one Chlorophenyl, fluorophenyl, pyrazole-carbonyl Piperidine ring (vs. piperazine in target)

Key Observations:

  • The target compound’s pyridinone core distinguishes it from pyrazole () or piperidine-4-one () analogues. Pyridinones offer enhanced hydrogen-bonding capacity due to the lactam group.
  • The dual fluorinated aryl groups (4-fluorobenzyl and 4-fluorophenyl) are shared with other kinase-targeting compounds (e.g., ), suggesting a role in optimizing target affinity or pharmacokinetics .
  • Piperazine vs.

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound (e.g., logP, solubility) are absent in the evidence, inferences can be drawn from structurally similar compounds:

  • Metabolic Stability : The 4-fluorobenzyl group may slow oxidative metabolism, a feature observed in related kinase inhibitors () .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to construct the piperazine-carbonyl fragment in this compound?

  • Methodological Answer: The piperazine-carbonyl moiety is typically synthesized via nucleophilic acyl substitution. A general procedure involves reacting 1-(4-fluorobenzyl)piperazine with acyl chlorides in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA). Purification is achieved through crystallization with diethyl ether or flash chromatography. For example, analogous compounds show yields of ~50% with characteristic 1H^1H NMR signals (e.g., δ 3.48 for CH2_2) .

Q. How is the structural identity of this compound validated after synthesis?

  • Methodological Answer: Multimodal characterization is critical:

  • NMR Spectroscopy: Key signals include aromatic protons (δ 7.32 for fluorophenyl groups) and methylene bridges (δ 3.82 for CH2_2) .
  • Mass Spectrometry: High-resolution MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography: Resolves stereochemistry, as seen in related pyridinone derivatives with dihedral angles between aromatic rings (e.g., 34.87° between pyrimidine and fluorophenyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyridinone-piperazine coupling step?

  • Methodological Answer:

  • Molar Ratios: A 1:1.5 ratio of acyl chloride to piperazine derivative enhances conversion .
  • Solvent/Bases: Anhydrous DCM with DIPEA minimizes side reactions. Alternative bases (e.g., triethylamine) may reduce steric hindrance.
  • Purification: Gradient flash chromatography (hexane/ethyl acetate) resolves closely eluting impurities. Monitoring via TLC ensures reaction progression .

Q. What approaches resolve contradictions in reported biological activities of fluorophenyl-piperazine analogs?

  • Methodological Answer:

  • Assay Standardization: Replicate studies using consistent cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch compound purity.
  • Orthogonal Assays: Compare enzymatic inhibition (e.g., hCA II isoform) with cell-based cytotoxicity assays to distinguish target-specific effects from off-target interactions .
  • Meta-Analysis: Cross-reference data from structural analogs (e.g., 4-aminophenyl derivatives) to identify substituent-dependent activity trends .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Methodological Answer:

  • Docking Studies: Use crystal structures of target proteins (e.g., tyrosine kinases) to predict binding poses. For example, fluorobenzyl groups often occupy hydrophobic pockets via π-π stacking .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize electron-withdrawing groups (e.g., -F) for synthesis .

Q. What analytical techniques troubleshoot inconsistencies in spectroscopic data during structural elucidation?

  • Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in congested aromatic regions (e.g., δ 6.69–7.32 for fluorophenyl protons) .
  • Elemental Analysis: Validate purity (>95%) when MS/NMR data are ambiguous. For example, carbon/nitrogen ratios must align with calculated values (e.g., C 65.15% vs. calcd 65.00%) .

Data Contradiction Analysis

  • Case Example: Discrepancies in hCA inhibition (hCA I vs. II) for fluorophenyl-piperazine derivatives .
    • Resolution: Isoform-specific assays reveal hCA II’s higher sensitivity to fluorinated substituents due to a larger active site. Adjust assay pH (e.g., pH 7.4 vs. 6.5) to mimic physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.